6-Bromo-2-(cyclopropylmethoxy)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(cyclopropylmethoxy)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a bromine atom at the 6-position and a cyclopropylmethoxy group at the 2-position. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(cyclopropylmethoxy)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method is the base-promoted intramolecular C–S bond coupling cyclization of N-(2-halophenyl)thioureas or related compounds in dioxane . The reaction conditions often include the use of a strong base such as potassium carbonate and a suitable solvent like dioxane, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(cyclopropylmethoxy)benzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted benzothiazole derivative.
Scientific Research Applications
6-Bromo-2-(cyclopropylmethoxy)benzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential activities such as antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(cyclopropylmethoxy)benzo[d]thiazole involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylbenzo[d]thiazole: Similar structure but with a methyl group instead of a cyclopropylmethoxy group.
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Similar structure but with a trifluoromethoxy group instead of a cyclopropylmethoxy group.
Uniqueness
6-Bromo-2-(cyclopropylmethoxy)benzo[d]thiazole is unique due to the presence of the cyclopropylmethoxy group, which can impart different physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for the development of new therapeutic agents and for studying structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
6-bromo-2-(cyclopropylmethoxy)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNOS/c12-8-3-4-9-10(5-8)15-11(13-9)14-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVRBHCKKOJPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.